Ethyl 4-(4-nitrophenyl)benzoate
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Overview
Description
Molecular Structure Analysis
The molecular formula of Ethyl 4-(4-nitrophenyl)benzoate is C15H13NO4. Unfortunately, the exact molecular structure is not provided in the search results.Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol has been used as a benchmark reaction to assess the activity of nanostructured materials . This could potentially be relevant to Ethyl 4-(4-nitrophenyl)benzoate, given the presence of a 4-nitrophenyl group in its structure.Physical And Chemical Properties Analysis
Ethyl 4-(4-nitrophenyl)benzoate has a molecular weight of 271.27 g/mol . Unfortunately, the search results do not provide further details about its physical and chemical properties.Scientific Research Applications
Specific Scientific Field
This research falls under the field of Biochemistry and Chemical Synthesis .
Summary of the Application
The compound Ethyl 4-(4-nitrophenyl)benzoate is used in the study of biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters . The focus of the study is on gaining mechanistic insight into chemical transformations catalyzed by enzymes .
Methods of Application or Experimental Procedures
The researchers synthesized a class of nitrophenyl benzoate esters with electron-withdrawing and electron-donating para-substituents and subjected them to enzymatic hydrolysis . They obtained kinetic data by spectroscopically tracking the release of 4-nitrophenol, a bright yellow compound that forms upon hydrolysis . They then used the Hammett equation to analyze kinetic trends, and further supported their study with computational modeling .
Results or Outcomes
The results suggest that the hydrolysis reaction, when catalyzed by either of the three enzymes (trypsin, lipase, and nattokinase), exhibited a change in the rate-determining step . They also observed relative differences in enzymatic sensitivity to substrate electronic effects and enzymatic ability to stabilize charged intermediates .
Safety And Hazards
properties
IUPAC Name |
ethyl 4-(4-nitrophenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-20-15(17)13-5-3-11(4-6-13)12-7-9-14(10-8-12)16(18)19/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKHMXKMNWEQHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464489 |
Source
|
Record name | Ethyl 4-(4-nitrophenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-nitrophenyl)benzoate | |
CAS RN |
6242-99-5 |
Source
|
Record name | Ethyl 4-(4-nitrophenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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